molecular formula C7H8N2O2 B13675987 2-(5-Methylpyrimidin-2-yl)acetic acid

2-(5-Methylpyrimidin-2-yl)acetic acid

Cat. No.: B13675987
M. Wt: 152.15 g/mol
InChI Key: LUFZCDBLOIGIHH-UHFFFAOYSA-N
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Description

2-(5-Methylpyrimidin-2-yl)acetic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyrimidin-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-methylpyrimidine with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative . Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methylpyrimidine is coupled with bromoacetic acid under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: 2-(5-Carboxypyrimidin-2-yl)acetic acid.

    Reduction: 2-(5-Methylpyrimidin-2-yl)ethanol.

    Substitution: 2-(5-Bromopyrimidin-2-yl)acetic acid.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pathways involved often include nucleotide synthesis and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylpyrimidin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(5-methylpyrimidin-2-yl)acetic acid

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11)

InChI Key

LUFZCDBLOIGIHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)CC(=O)O

Origin of Product

United States

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